1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-
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Overview
Description
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves several stepsIndustrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and benzofuran moiety can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, ethanol, and water.
Scientific Research Applications
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole derivatives: Compounds with different substituents on the triazole ring, which may exhibit varying biological activities and chemical properties.
Benzofuran derivatives: Compounds with different functional groups on the benzofuran moiety, affecting their reactivity and applications.
Dioxane derivatives: Compounds with modifications on the dioxane ring, influencing their stability and interactions.
This compound’s unique combination of structural features sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
98519-00-7 |
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Molecular Formula |
C15H13Cl2N3O3 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H13Cl2N3O3/c16-11-4-10-5-13(23-14(10)12(17)6-11)15(21-2-1-3-22-15)7-20-9-18-8-19-20/h4-6,8-9H,1-3,7H2 |
InChI Key |
QFJWSFXJJVIGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Origin of Product |
United States |
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